

Preclinical Evidence for Fosrolapitant in Emesis Models: A Technical Guide

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Compound of Interest

Compound Name: Fosrolapitant

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Introduction

Fosrolapitant is a neurokinin-1 (NK1) receptor antagonist under investigation for the prevention of chemotherapy-induced nausea and vomiting (CINV). As a prodrug, it is rapidly converted in vivo to its active metabolite, rolapitant. The NK1 receptor, predominantly found in the central and peripheral nervous systems, is the primary receptor for Substance P, a neuropeptide implicated in the emetic reflex. This technical guide summarizes the core preclinical evidence for the anti-emetic efficacy of rolapitant, the active form of **fosrolapitant**, in established animal models of emesis. The data presented herein provides a foundational understanding of its pharmacological activity and supports its clinical development.

Data Presentation: Efficacy in Preclinical Emesis Models

The following tables summarize the quantitative data from preclinical studies evaluating the anti-emetic efficacy of rolapitant in ferret models of cisplatin-induced emesis. Cisplatin is a highly emetogenic chemotherapeutic agent, and the ferret is considered a gold-standard model for emesis research due to its robust and predictable emetic response.

Table 1: Efficacy of Rolapitant in a Ferret Model of Cisplatin-Induced Acute Emesis

Treatment Group	Dose (mg/kg)	Route of Administration	Emetic Challenge	Observation Period	Outcome Measure	Result	Citation
Rolapitant	0.1	Not Specified	Cisplatin	Acute Phase	Minimal Effective Dose (MED)	Active	[1]

Table 2: Efficacy of Rolapitant in a Ferret Model of Cisplatin-Induced Delayed Emesis

Treatment Group	Dose (mg/kg)	Route of Administration	Emetic Challenge	Observation Period	Outcome Measure	Result	Citation
Rolapitant	1	Not Specified	Cisplatin	Delayed Phase	Minimal Effective Dose (MED)	Active	[1]

Note: Detailed quantitative data on the percentage of inhibition or reduction in the number of emetic episodes for rolapitant were not available in the public domain at the time of this review. The available information indicates the minimal effective doses.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following are representative protocols for cisplatin-induced acute and delayed emesis in ferrets and apomorphine-induced emesis in dogs, based on studies with NK1 receptor antagonists.

Cisplatin-Induced Emesis in Ferrets

This model is used to evaluate the efficacy of anti-emetic agents against both the acute and delayed phases of CINV.

Animals: Male ferrets (*Mustela putorius furo*) are commonly used. They are group-housed and allowed to acclimate to the laboratory conditions before the experiment.

Emetic Challenge:

- Acute Emesis: Cisplatin is administered intravenously (i.v.) at a dose of 10 mg/kg.[2]
- Delayed Emesis: A lower dose of cisplatin, typically 5 mg/kg, is administered intraperitoneally (i.p.) to induce a biphasic emetic response.[2]

Drug Administration: The test compound (e.g., an NK1 receptor antagonist) or vehicle is administered at a predetermined time before the cisplatin challenge. The route of administration can be intravenous (i.v.), oral (p.o.), or subcutaneous (s.c.).

Observation:

- Acute Phase: The animals are observed for a period of 4 hours immediately following cisplatin administration. The number of retches and vomits are counted.[2]
- Delayed Phase: Following the initial 4-hour observation for the acute phase, the animals are monitored for up to 72 hours. The number of emetic episodes (retches and vomits) are recorded, often using a video monitoring system.[2][3]

Endpoint: The primary endpoint is the reduction in the number of emetic episodes in the drug-treated group compared to the vehicle-treated control group.

Apomorphine-Induced Emesis in Dogs

This model is used to assess the efficacy of anti-emetic agents against centrally mediated emesis. Apomorphine is a dopamine agonist that directly stimulates the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem.

Animals: Beagle dogs are a commonly used breed for this model. Animals are fasted overnight before the experiment but have free access to water.

Emetic Challenge: Apomorphine is administered, typically subcutaneously (s.c.), at a dose that reliably induces emesis.

Drug Administration: The test compound or vehicle is administered prior to the apomorphine challenge. The timing and route of administration depend on the pharmacokinetic properties of the test compound.

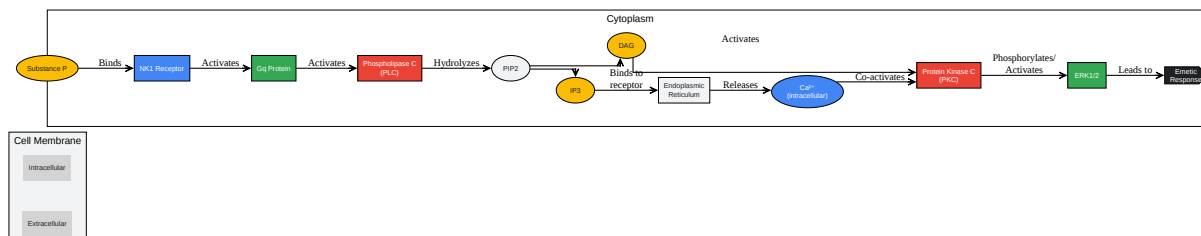
Observation: Following apomorphine administration, the dogs are observed for a defined period (e.g., 30-60 minutes), and the number of emetic events (retching and vomiting) is recorded. The latency to the first emetic event may also be measured.

Endpoint: The primary endpoint is the prevention or reduction in the number of emetic episodes in the drug-treated group compared to the control group.

Mandatory Visualizations

Signaling Pathway of NK1 Receptor-Mediated Emesis

The binding of Substance P to the NK1 receptor in the brainstem nuclei, particularly the Nucleus Tractus Solitarius (NTS) and the Area Postrema, is a critical step in the emetic reflex. The following diagram illustrates the downstream signaling cascade initiated by NK1 receptor activation.

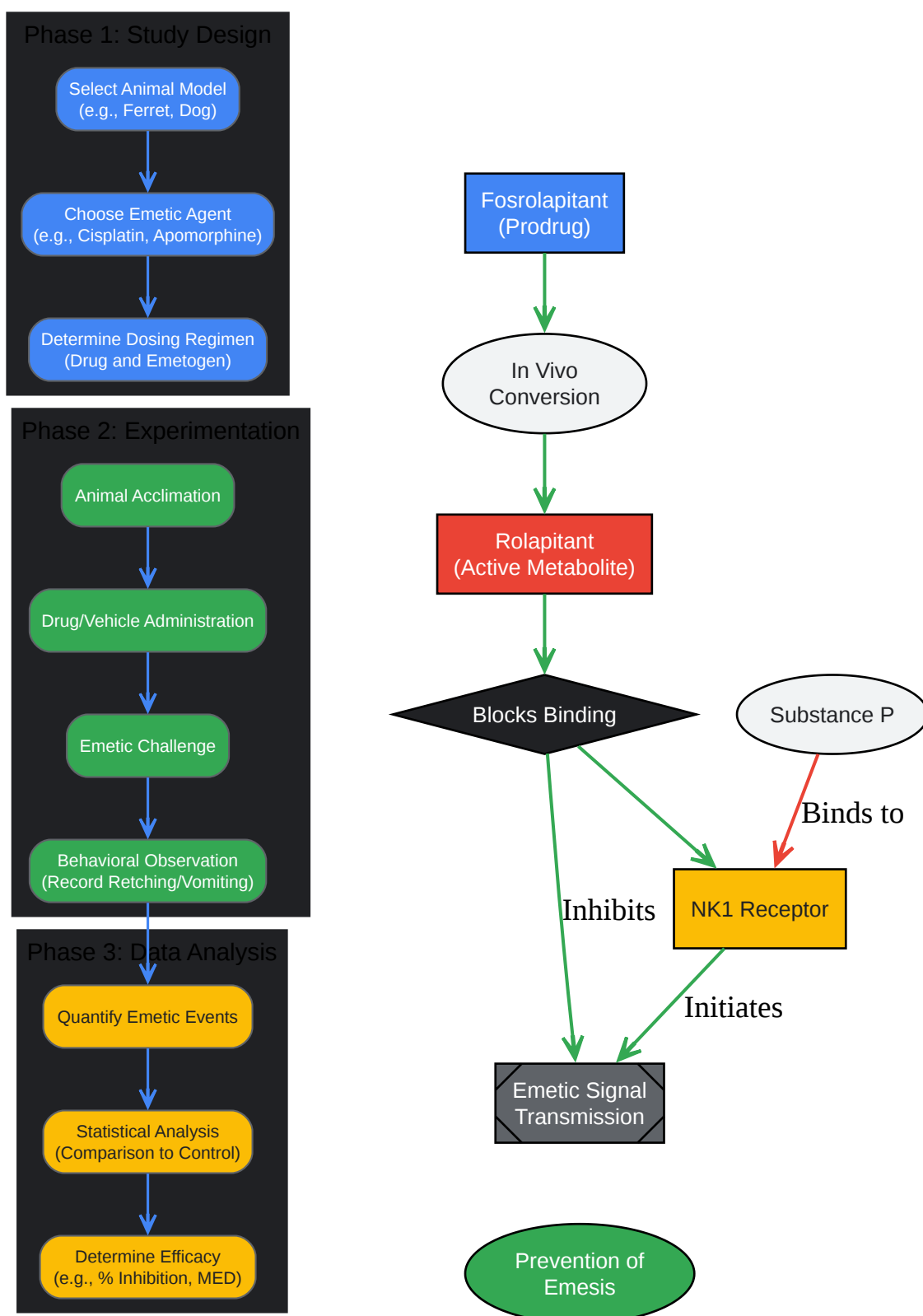


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Caption: NK1 Receptor Signaling Cascade in Emesis.

Experimental Workflow for Preclinical Emesis Studies

The following diagram outlines the typical workflow for conducting preclinical studies to evaluate the anti-emetic potential of a compound like **Fosrolapitant**.



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